molecular formula C20H12N2O4 B074643 [2,2'-Biquinoline]-4,4'-dicarboxylic acid CAS No. 1245-13-2

[2,2'-Biquinoline]-4,4'-dicarboxylic acid

Cat. No.: B074643
CAS No.: 1245-13-2
M. Wt: 344.3 g/mol
InChI Key: AFYNADDZULBEJA-UHFFFAOYSA-N
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Description

[2,2’-Biquinoline]-4,4’-dicarboxylic acid is an organic compound derived from quinoline. It is characterized by two quinoline units connected at the 2 and 2’ positions, with carboxylic acid groups at the 4 and 4’ positions. This compound is known for its ability to form complexes with various metal ions, making it useful in a range of scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Biquinoline]-4,4’-dicarboxylic acid typically involves the following steps:

    Formation of 2,2’-Biquinoline: This can be achieved through the oxidative coupling of quinoline using reagents such as potassium permanganate (KMnO₄) or other oxidizing agents.

    Carboxylation: The 2,2’-biquinoline is then subjected to carboxylation reactions to introduce carboxylic acid groups at the 4 and 4’ positions.

Industrial Production Methods

Industrial production of [2,2’-Biquinoline]-4,4’-dicarboxylic acid may involve large-scale oxidative coupling and carboxylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

[2,2’-Biquinoline]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅).

Major Products

The major products of these reactions include various quinoline derivatives, such as quinoline carboxylates, quinoline alcohols, and substituted quinolines.

Scientific Research Applications

[2,2’-Biquinoline]-4,4’-dicarboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-2-carboxylic acid
  • Quinoline-4-carboxylic acid
  • 2,2’-Biquinoline

Uniqueness

[2,2’-Biquinoline]-4,4’-dicarboxylic acid is unique due to its dual quinoline structure and the presence of carboxylic acid groups at specific positions. This structural arrangement enhances its ability to form stable metal complexes, making it more versatile in applications compared to other quinoline derivatives .

Properties

IUPAC Name

2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid
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InChI

InChI=1S/C20H12N2O4/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18/h1-10H,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYNADDZULBEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8061638
Record name [2,2'-Biquinoline]-4,4'-dicarboxylic acid
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Molecular Weight

344.3 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name Bicinchoninic acid
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CAS No.

1245-13-2
Record name Bicinchoninic acid
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Record name Bicinchoninic acid
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Record name 2,2'-Bicinchoninic acid
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Record name [2,2'-Biquinoline]-4,4'-dicarboxylic acid
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Record name [2,2'-Biquinoline]-4,4'-dicarboxylic acid
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Record name [2,2'-biquinoline]-4,4'-dicarboxylic acid
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Record name BICINCHONINIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2,2'-bicinchoninic acid (BCA) interacts specifically with Copper(I) ions (Cu[I]) to form an intensely colored purple complex. [] This complexation reaction is the basis for its use in colorimetric copper detection and protein quantification assays.

A:

  • Spectroscopic Data:
    • UV-Vis Absorbance: The purple Cu(I)-BCA complex exhibits peak absorbances at 562 nm and 354.5 nm. []
    • Molar Absorptivity: Molar absorptivities at those peaks are 7.7 x 103 L mol-1 cm-1 and 4.6 x 104 L mol-1 cm-1, respectively. []

ANone: BCA demonstrates compatibility with a range of materials:

  • Solubility: BCA is water-soluble, especially in its disodium salt form. [, , , ]
  • Stability: BCA solutions are stable under various conditions, allowing for reliable measurements. []
  • Applications:
    • Copper Detection: BCA is widely used for detecting and quantifying trace copper in biological samples, food products, and environmental matrices. [, , , ]
    • Protein Quantification: BCA is a key reagent in protein assays, offering high sensitivity and minimal interference from common laboratory reagents. [, , , ]

ANone: While primarily known for its analytical applications, research indicates BCA's potential in catalysis:

  • Ligand in Metal Complexes: BCA acts as a ligand in various metal complexes, potentially influencing catalytic activity. [, , , , , ]
  • Oppenauer-Type Oxidations: Iridium complexes incorporating BCA as a ligand have shown catalytic activity in Oppenauer-type oxidations of secondary alcohols. [] These reactions involve the use of a sacrificial ketone as the oxidant and are often mediated by transition metal complexes.

ANone: Several studies employed computational chemistry techniques to investigate BCA and its complexes:

  • Electronic Structure Calculations: Density functional theory (DFT) calculations were used to study the electronic structure and properties of a copper(I) biquinoline complex, including its potential for use in dye-sensitized solar cells. []
  • Molecular Modeling: Computational modeling helped understand the interactions of BCA with proteins in the context of protein assays. [, , ]
  • Copper(I) Binding: The presence of the two carboxylic acid groups and the nitrogen atoms in the biquinoline structure is crucial for the chelation and selective binding of Cu(I). [, , ] Modifications to these groups would likely alter its binding affinity and selectivity.
  • Derivatives and Analogs: Research on closely related biquinoline derivatives suggests that structural modifications can impact properties like fluorescence and metal-binding affinity. [, ]

ANone:

  • Inherent Stability: BCA exhibits good stability in solid form and as solutions when stored appropriately. [, , ]
  • Formulation Strategies:
    • Salt Forms: BCA is often supplied and used as its disodium salt, which enhances its water solubility and facilitates formulation. [, , , ]

ANone: Yes, there are alternative methods and reagents for copper detection and protein quantification:

  • Copper Detection:
    • Atomic Absorption Spectroscopy (AAS): A highly sensitive and specific method for copper determination, often considered the gold standard. []
    • Bathocuproine Disulfonate: A colorimetric reagent that also forms a complex with Cu(I). []
  • Protein Assays:
    • Bradford Assay: Uses Coomassie Brilliant Blue G-250 dye, which binds to proteins and causes a shift in absorbance. [, , ]
    • Lowry Method: Relies on the biuret reaction and Folin-Ciocalteu reagent, but is more susceptible to interference. [, , ]

ANone: Specific guidelines for BCA waste disposal would depend on local regulations and the nature of the waste generated (e.g., aqueous solutions, contaminated materials).

ANone: Research on BCA benefits from standard infrastructure and resources for chemical and biochemical investigations:

    ANone: While a comprehensive historical account is beyond the scope of this Q&A, key milestones include:

    • Development as a Copper Reagent: BCA's use as a sensitive and specific reagent for copper detection was a significant development. [, , ]
    • Application in Protein Assays: The adaptation of BCA for protein quantification, particularly its advantages over the Lowry method, marked a key milestone. [, , , ]

    ANone: Yes, BCA's applications extend across various disciplines:

    • Biochemistry and Molecular Biology: Protein quantification, copper detection in biological samples. [, , ]
    • Food Science and Technology: Determination of copper content in food products. [, , ]
    • Environmental Chemistry: Monitoring copper levels in environmental samples. []
    • Materials Chemistry: Potential as a building block for metal-organic frameworks and in dye-sensitized solar cells. [, , , ]

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